4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Description
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFLZCQMZSQPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of catalysts such as ionic liquids or metal salts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole moiety participates in substitution reactions, particularly at the N1 or N2 positions. For example:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | N-alkylated triazole derivatives | 70–85% | |
| Acylation | Pyridine, Ac₂O, RT | N-acetylated products | 65–78% |
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Mechanistic Notes : Alkylation occurs preferentially at the less sterically hindered nitrogen atom of the triazole ring. The reaction is base-catalyzed and proceeds via an SN2 pathway.
Electrophilic Aromatic Substitution (EAS) on the Dimethoxyphenyl Group
The electron-rich 3,4-dimethoxyphenyl group undergoes EAS at the ortho/para positions relative to methoxy groups:
| Reaction Type | Reagents/Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Mono-nitro derivatives at C5 | >90% para | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 5-Bromo-substituted aryl | 85% |
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Key Finding : Methoxy groups direct electrophiles to the C5 position of the phenyl ring. Steric effects from the triazole-pyridine system limit di-substitution.
Oxidative Demethylation
The methoxy groups on the phenyl ring are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C to RT, 12 h | 3,4-Dihydroxyphenyl derivative | 92% | |
| Ceric ammonium nitrate | MeCN/H₂O, 60°C, 6 h | Quinone formation | 68% |
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Application : Demethylation enables further functionalization, such as coupling reactions or coordination chemistry.
Coordination Chemistry with Metal Ions
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2 h | Octahedral Cu(II) complex | 4.8 ± 0.2 | |
| Pd(OAc)₂ | DMF, 100°C, 24 h | Square-planar Pd(II) complex | 5.1 ± 0.3 |
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Significance : Metal complexes enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source | Solvent/Additive | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm UV | MeCN, O₂ atmosphere | Triazole ring cleavage | 0.15 | |
| 365 nm UV | THF, I₂ catalyst | Pyridine C–H activation | 0.08 |
Comparative Reactivity with Analogues
The triazole-pyridine system shows distinct reactivity compared to simpler analogues:
| Compound | Reaction with Br₂/FeBr₃ | Reaction with BBr₃ |
|---|---|---|
| 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | Mono-bromination at C5 (85%) | Full demethylation (92%) |
| 3,4-Dimethoxybenzene | Di-bromination (C2/C6, 70%) | Partial demethylation (60%) |
Key Mechanistic Insights
-
Steric and Electronic Effects : The triazole-pyridine framework electronically deactivates the pyridine ring but enhances nucleophilicity at the triazole N1 position.
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor alkylation, while non-polar solvents improve EAS selectivity .
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Thermodynamic Control : Oxidation reactions require precise temperature control to avoid over-oxidation to quinones.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways. Research indicates that it may exhibit:
- Anticancer Activity : Studies have shown that 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Antifungal and Antibacterial Properties : Preliminary studies suggest that this compound may inhibit the growth of pathogenic fungi and bacteria. Its mechanism of action involves disrupting metabolic pathways through enzyme inhibition .
2. Biological Studies
This compound is utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. The triazole ring's ability to bind to enzyme active sites makes it a valuable tool for understanding enzyme kinetics and interactions .
3. Chemical Synthesis
As a versatile building block, this compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
4. Industrial Applications
In the agrochemical industry, this compound is explored for its potential use as an active ingredient in the development of herbicides and fungicides. Its efficacy against various plant pathogens positions it as a candidate for further research in agricultural applications .
Case Studies
Several studies have documented the effectiveness of this compound:
- Anticancer Efficacy Study : A recent study assessed its effects on human leukemia cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner and was more effective than standard chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition Research : Investigations into its role as an enzyme inhibitor revealed that it could effectively disrupt metabolic pathways by binding to key enzymes involved in cancer metabolism .
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Comparative Data Table
Key Structural and Functional Insights
non-substituted analogs. Thioether vs. Direct Linkage: S3643’s sulfur atom may confer metabolic stability but introduce toxicity risks absent in the target compound .
Biological Targets :
- Flavor-enhancing analogs (e.g., S3643) target umami receptors, while pharmaceutical analogs (e.g., Topiroxostat impurity) interact with enzymes like xanthine oxidase.
Pharmacokinetics :
- Halogenated or trifluoromethylated analogs exhibit prolonged half-lives due to electronegativity, whereas methoxy groups may favor faster excretion.
Biological Activity
4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring followed by its attachment to the pyridine moiety. A common method includes the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions. Catalysts such as ionic liquids or metal salts are often employed to enhance yield and selectivity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes, inhibiting their function. This interaction disrupts metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown promising results in vitro against several cancer cell lines. For instance, it demonstrated cytotoxic effects on HT29 colon cancer cells with an IC50 value comparable to standard chemotherapeutic agents .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Target | Effect | IC50 Value |
|---|---|---|---|
| Study 1 | Bacterial strains | Inhibition of growth | 10 µg/mL |
| Study 2 | Fungal strains | Antifungal activity | 5 µg/mL |
| Study 3 | HT29 cancer cells | Cytotoxicity | 15 µM |
| Study 4 | Enzyme targets (e.g., CYP450) | Enzyme inhibition | IC50 not reported |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antifungal Studies : A study evaluated the antifungal efficacy against Candida species and found that the compound inhibited biofilm formation significantly more than traditional antifungal agents .
- Anticancer Research : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The study suggested that the mechanism involved the activation of caspase pathways .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach includes:
Cyclocondensation : Reacting 3,4-dimethoxyphenylcarboxamide with hydrazine derivatives to form the triazole ring.
Cross-coupling : Using Suzuki-Miyaura or Ullmann coupling to attach the pyridine moiety to the triazole.
Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while catalysts like Pd(PPh₃)₄ improve coupling yields .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures purity.
Advanced: How do structural modifications of the triazole ring impact biological activity?
Methodological Answer:
The substitution pattern on the triazole ring directly influences electronic properties and target binding. For example:
- 3,4-Dimethoxyphenyl Group : Enhances π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450).
- Pyridine vs. Oxadiazole Replacement : Pyridine’s nitrogen lone pairs improve water solubility and hydrogen bonding with biological targets compared to oxadiazole derivatives .
- Method : Perform comparative structure-activity relationship (SAR) studies using analogs with varied substituents. Use docking simulations (AutoDock Vina) to predict binding modes .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks using DMSO-d₆ or CDCl₃ to confirm the triazole-pyridine linkage and methoxy group positions (e.g., δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 351.1 for C₁₉H₁₈N₄O₂).
- IR Spectroscopy : Identify triazole C=N stretching (~1600 cm⁻¹) and pyridine ring vibrations (~1500 cm⁻¹) .
Advanced: How can computational methods elucidate its electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution.
- Polarizable Continuum Model (PCM) : Assess solvent effects on hyperpolarizability for nonlinear optical applications .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (GROMACS) to predict pharmacokinetics .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Synthetic Variability : Trace impurities (e.g., unreacted hydrazine) in different batches. Validate purity via HPLC (>95%) .
- Assay Conditions : Test cytotoxicity (MTT assay) under standardized O₂ levels (5% CO₂ vs. ambient) to account for oxidative stress artifacts .
- Target Selectivity : Use CRISPR-edited cell lines to isolate specific receptor contributions (e.g., T1R1-T1R3 for umami taste modulation) .
Basic: What in vitro assays are suitable for evaluating antimicrobial potential?
Methodological Answer:
- Microdilution Assay : Determine MIC (minimum inhibitory concentration) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.
- Biofilm Inhibition : Quantify biofilm biomass (crystal violet staining) after 24-hour exposure.
- Enzyme Inhibition : Test triazole’s effect on fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy .
Advanced: What role do methoxy groups play in solubility and reactivity?
Methodological Answer:
- Solubility : Methoxy groups increase hydrophilicity (logP reduction by ~0.5 units) compared to non-polar analogs. Measure via shake-flask method (octanol/water) .
- Reactivity : Electron-donating methoxy groups stabilize intermediates during electrophilic substitution. Monitor via Hammett plots using substituted phenyl analogs .
Advanced: How to investigate its potential in CNS disorder research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
